Ac-Leu-Val-Phe-aldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-4-methyl-N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-14(2)11-19(23-16(5)27)21(28)25-20(15(3)4)22(29)24-18(13-26)12-17-9-7-6-8-10-17/h6-10,13-15,18-20H,11-12H2,1-5H3,(H,23,27)(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIJCYLMKAQLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404937 | |
| Record name | N-Acetyl-Leu-Val-Phe-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160369-84-6 | |
| Record name | N-Acetyl-Leu-Val-Phe-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ac Leu Val Phe Aldehyde and Analogues
Fundamental Strategies for Peptide Aldehyde Construction
Two primary strategies have been established for the construction of peptide aldehydes. The choice between these methods often depends on the specific sequence, the stability of the amino acid residues, and the desired scale of the synthesis. nih.gov
Post-Peptide Functionalization for Aldehyde Introduction
One major strategy involves the complete synthesis of the peptide backbone first, followed by the introduction of the aldehyde functionality at the C-terminus. nih.gov This approach allows for the use of standard peptide synthesis protocols for the majority of the construction. The terminal carboxylic acid of the fully assembled peptide is activated and then reduced to the corresponding alcohol. Subsequent mild oxidation of this peptide alcohol yields the desired peptide aldehyde.
Another method within this strategy is the conversion of a C-terminal ester or other carboxyl derivative to the aldehyde. This post-synthetic modification requires careful selection of reagents to ensure the selective transformation of the C-terminus without affecting sensitive amino acid side chains that may be present in the peptide sequence.
Advanced Solid-Phase Synthesis Approaches
Solid-phase peptide synthesis (SPPS) offers significant advantages for preparing peptide aldehydes, including simplified purification and the potential for automation and library synthesis. nih.govopenaccessjournals.com Several advanced methods have been developed to generate C-terminal peptide aldehydes on a solid support. nih.gov
Reduction of Resin-Bound Weinreb Amides for C-Terminal Aldehydes
A widely used solid-phase method involves the use of a Weinreb amide linker attached to the solid support. nih.govcmu.edu The N-protected C-terminal amino acid is first attached to the resin-bound N,O-dimethylhydroxylamine. Following the standard stepwise elongation of the peptide chain, the resulting resin-bound peptide Weinreb amide is treated with a reducing agent, typically a hydride source like lithium aluminum hydride (LiAlH₄). peptide.comorientjchem.orgpeptide.com
This reaction proceeds through a stable chelated intermediate that, upon acidic workup, hydrolyzes to release the peptide aldehyde, preventing over-reduction to the alcohol. orientjchem.org This method is robust and has been successfully applied to the synthesis of various peptide aldehydes. cmu.edu However, a key limitation is the incompatibility of strong reducing agents like LiAlH₄ with certain reducible amino acid side chains or protecting groups. nih.gov
Table 1: Example of Solid-Phase Aldehyde Synthesis via Weinreb Amide Reduction
| Step | Description | Reagents |
| 1 | Loading of first amino acid | Fmoc-Phe-OH, Coupling reagents, Weinreb resin |
| 2 | Peptide Elongation (SPPS) | Fmoc-Val-OH, Fmoc-Leu-OH, Ac₂O, Piperidine, Coupling reagents |
| 3 | Reduction of Weinreb Amide | LiAlH₄ in THF |
| 4 | Cleavage and Deprotection | Aqueous KHSO₄ solution |
Oxidation of Support-Bound Peptide Alcohols
An alternative solid-phase strategy involves the synthesis of a C-terminal peptide alcohol which is then oxidized to the aldehyde. nih.govnih.gov This process begins with the attachment of the C-terminal amino alcohol to a suitable resin. google.com The peptide chain is then assembled using standard SPPS protocols.
Upon completion of the peptide sequence, the support-bound peptide alcohol is oxidized. A variety of mild oxidizing agents can be employed for this transformation, including Dess-Martin periodinane or polymer-supported IBX (o-iodoxybenzoic acid) derivatives. nih.govnih.gov The choice of oxidant is crucial to avoid side reactions and ensure high conversion without epimerization of the C-terminal chiral center. nih.gov The final peptide aldehyde is then cleaved from the resin. This method is advantageous for sequences containing oxidant-labile residues where a reductive approach is not feasible. nih.gov
Table 2: Comparison of Oxidizing Agents for Peptide Alcohol Oxidation
| Oxidizing Agent | Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane | Room temperature, DCM | Mild, high yield, racemization-free nih.gov | Stoichiometric use, purification from byproducts |
| Polymer-supported IBX | Room temperature | Mild, selective, easy purification nih.gov | Catalyst preparation required |
| Trichloroisocyanuric acid/TEMPO | Room temperature, DCM | Highly chemoselective, no overoxidation organic-chemistry.org | Requires catalytic system |
Ozonolysis of Olefin-Based Linkers
Ozonolysis provides another powerful method for generating peptide aldehydes on a solid support. nih.gov In this approach, the peptide is assembled on a resin functionalized with a linker containing a terminal olefin (double bond). After the peptide chain is fully synthesized, the resin is subjected to ozonolysis.
The ozone cleaves the olefinic bond, generating the C-terminal aldehyde directly on the peptide. google.com This reaction is typically performed at low temperatures, and a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) is used to quench the reaction and reduce the intermediate ozonide, preventing over-oxidation to a carboxylic acid. A significant drawback of this method is the high reactivity of ozone, which can oxidize sensitive amino acid residues such as methionine, tryptophan, or cysteine, limiting its applicability for certain peptide sequences. nih.gov
Strategic Transformations via Acetal (B89532) and Thioacetal Intermediates
A practical approach for the solid-phase synthesis of peptide aldehydes involves the use of acetal and thioacetal intermediates to protect the aldehyde group during peptide elongation. This strategy often utilizes a linker that attaches the C-terminal amino acid to the solid support as an acetal.
One reported method involves the initial synthesis of the peptide on a solid support with the C-terminal residue linked as an acetal. Following the completion of the peptide chain assembly, the acetal can be converted to a thioacetal. This transformation is achieved by treating the resin-bound peptide acetal with a thiol, such as ethanethiol (EtSH), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3–Et2O). The resulting thioacetal is then cleaved from the resin and can be readily converted to the desired peptide aldehyde. This final deprotection step is often accomplished using reagents like N-bromosuccinimide (NBS) in an aqueous solution. nih.gov
A key advantage of this stepwise conversion is that it can circumvent some of the difficulties associated with the direct cleavage of peptide acetals, which can be slow and result in low yields. nih.gov However, the success of this one-pot reaction can be highly dependent on the peptide sequence, particularly the C-terminal amino acid. nih.gov For some sequences, a stepwise approach with isolation of the thioacetal intermediate provides better results. nih.gov
Below is a table summarizing the stepwise conversion of a resin-bound peptide acetal to a peptide aldehyde:
| Step | Reagents and Conditions | Intermediate/Product | Key Considerations |
| 1. Peptide Synthesis | Standard Fmoc-SPPS on an acetal-linked resin | Resin-bound peptide acetal | The acetal linker protects the aldehyde functionality during peptide elongation. |
| 2. Acetal to Thioacetal Conversion | Ethanethiol (EtSH), catalytic Boron trifluoride etherate (BF3–Et2O) | Resin-bound peptide thioacetal | This conversion is typically faster than direct acetal hydrolysis. nih.gov |
| 3. Cleavage and Deprotection | N-bromosuccinimide (NBS) in aqueous solution | Final peptide aldehyde | The reaction should be quenched quickly to avoid epimerization and decomposition of the product. nih.gov |
Application of Specialized Linkers: Oxazolidine and Semicarbazone Derivatives
To improve the efficiency and purity of solid-phase peptide aldehyde synthesis, specialized linkers such as oxazolidine and semicarbazone derivatives have been developed.
Oxazolidine Linkers: Protected amino acid aldehydes can be immobilized on a solid support through the formation of an oxazolidine ring. nih.govnih.gov This is often achieved by reacting the aldehyde with a diol-containing linker on the resin. The oxazolidine structure serves as a stable protecting group for the aldehyde throughout the standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov A significant advancement in this area is the use of an N-Boc-protected oxazolidine linker, which has been shown to improve the immobilization of the amino aldehyde and the subsequent yield and purity of the peptide aldehyde compared to unprotected oxazolidine linkers. nih.gov Cleavage of the final peptide aldehyde from the oxazolidine linker is typically accomplished under mild acidic conditions. nih.gov
Semicarbazone Linkers: Semicarbazone derivatives offer another effective strategy for the solid-phase synthesis of peptide aldehydes. nih.gov Semicarbazones are formed by the condensation reaction between an aldehyde or ketone and semicarbazide. wikipedia.orgsathyabama.ac.insathyabama.ac.in In the context of peptide synthesis, a C-terminal amino aldehyde can be attached to a resin functionalized with a semicarbazide moiety. The resulting semicarbazone linkage is stable to the conditions of Fmoc-SPPS. The final peptide aldehyde can be released from the resin under specific cleavage conditions.
The following table compares the features of oxazolidine and semicarbazone linkers in peptide aldehyde synthesis:
| Linker Type | Formation | Stability | Cleavage Conditions | Advantages |
| Oxazolidine | Reaction of an amino aldehyde with a diol on the resin. nih.govnih.gov | Stable to Fmoc-SPPS conditions. nih.govnih.gov | Mildly acidic (e.g., AcOH/DCM/H₂O). nih.gov | High yields and purity, especially with N-Boc protection. nih.gov |
| Semicarbazone | Condensation of an amino aldehyde with a semicarbazide-functionalized resin. wikipedia.org | Stable to Fmoc-SPPS conditions. | Specific cleavage cocktails. | Provides a stable linkage for aldehyde protection. |
Adaptations within Fmoc-Solid Phase Peptide Synthesis Protocols
The synthesis of peptide aldehydes like Ac-Leu-Val-Phe-aldehyde using Fmoc-SPPS requires specific adaptations to accommodate the sensitive aldehyde functionality. chempep.comcreative-peptides.comspringernature.com The core of Fmoc-SPPS involves the use of the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group to protect the α-amino group of the incoming amino acid. creative-peptides.com This protecting group is removed by treatment with a base, typically a solution of piperidine in DMF, to allow for the next coupling reaction. chempep.com
When synthesizing peptide aldehydes on a solid support, the C-terminal aldehyde must be protected throughout the synthesis cycles. This is where the aforementioned linkers (acetal, thioacetal, oxazolidine, semicarbazone) play a crucial role. The standard Fmoc-SPPS cycles of deprotection, washing, coupling, and capping can then be applied to elongate the peptide chain.
Key adaptations and considerations within the Fmoc-SPPS protocol for peptide aldehydes include:
Choice of Solid Support and Linker: The resin and linker must be compatible with the planned cleavage strategy and stable to the basic conditions of Fmoc deprotection.
Coupling Reagents: Standard coupling reagents such as HBTU, HATU, or DIC/HOBt are generally used. The choice may be optimized to minimize side reactions.
Final Cleavage: The final step involves the cleavage of the peptide from the resin and the deprotection of any amino acid side chains. For peptide aldehydes, this step must also liberate the C-terminal aldehyde from its protective group (e.g., hydrolysis of the oxazolidine or cleavage from the semicarbazone linker). This often requires specific cleavage cocktails that are carefully chosen to avoid degradation of the aldehyde.
Solution-Phase Synthetic Routes for Peptide Aldehydes
While solid-phase methods are prevalent, solution-phase synthesis offers a viable alternative for the preparation of peptide aldehydes. nih.gov
Diisobutylaluminum Hydride-Mediated Reduction of Esters
A common solution-phase method for generating a C-terminal aldehyde is the partial reduction of a corresponding peptide ester. commonorganicchemistry.commasterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent for this transformation. chemistrysteps.comorgosolver.comorganic-chemistry.org The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction of the ester to the primary alcohol. masterorganicchemistry.comchemistrysteps.com
The mechanism involves the coordination of the ester's carbonyl oxygen to the aluminum atom of DIBAL-H, which activates the carbonyl group. A hydride is then transferred to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is stable at low temperatures and is subsequently hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.com
| Reagent | Substrate | Product | Key Reaction Conditions |
| Diisobutylaluminum hydride (DIBAL-H) | Protected peptide ester (e.g., methyl or ethyl ester) | Protected peptide aldehyde | Low temperature (e.g., -78 °C) to avoid over-reduction. masterorganicchemistry.comchemistrysteps.com |
Anhydride Coupling with Pre-formed α-Amino Aldehydes or their Semicarbazone Derivatives
Another solution-phase strategy involves the coupling of a pre-formed α-amino aldehyde (or a protected version like a semicarbazone) with an N-protected amino acid or peptide. nih.gov The mixed anhydride method is a classic technique for peptide bond formation that can be adapted for this purpose. organicreactions.orgresearchgate.net
In this approach, an N-protected amino acid is activated by forming a mixed anhydride, typically with isobutyl chloroformate in the presence of a base like N-methylmorpholine. This activated species is then reacted with the free amino group of the α-amino aldehyde or its derivative to form the desired peptide aldehyde. Careful control of the reaction conditions is necessary to minimize side reactions and racemization. uni-kiel.de
Methodological Challenges and Considerations in Peptide Aldehyde Preparation
The synthesis of peptide aldehydes is accompanied by several challenges that require careful consideration to ensure the successful preparation of the target compound in high purity and yield.
Racemization: The α-carbon of the C-terminal amino acid aldehyde is susceptible to epimerization, particularly under basic or acidic conditions. uni-kiel.de This can be a significant issue during both the synthesis and purification steps. The choice of coupling reagents and reaction conditions must be optimized to minimize this side reaction.
Stability of the Aldehyde Group: Aldehydes are reactive functional groups that can undergo oxidation, polymerization, or other side reactions. This necessitates the use of protecting groups during the synthesis and careful handling of the final product.
Purification: The purification of peptide aldehydes can be challenging due to their reactivity and potential for forming hydrates or adducts with nucleophiles. Reverse-phase HPLC is commonly used for purification, but the conditions must be carefully controlled.
Side Reactions during Synthesis: In solid-phase synthesis, incomplete coupling or deprotection can lead to deletion sequences. Furthermore, certain amino acid side chains may require protecting groups that are orthogonal to the conditions used for Fmoc deprotection and final cleavage. acs.org In solution-phase synthesis, side reactions associated with the coupling method, such as the formation of urethane or other byproducts, can occur. researchgate.net
A summary of these challenges and potential mitigation strategies is presented below:
| Challenge | Description | Mitigation Strategies |
| Racemization | Loss of stereochemical integrity at the C-terminal α-carbon. uni-kiel.de | Use of racemization-suppressing additives (e.g., HOBt), careful control of pH, low-temperature reactions. |
| Aldehyde Instability | The aldehyde group is prone to oxidation, polymerization, and other side reactions. | Use of appropriate protecting groups (acetals, oxazolidines), inert atmosphere, careful handling and storage. |
| Purification Difficulties | Co-elution of impurities, on-column reactions, or degradation. | Optimized HPLC conditions (e.g., pH, solvent system), prompt handling of fractions. |
| Synthetic Side Reactions | Incomplete reactions, formation of byproducts. researchgate.netacs.org | Use of efficient coupling reagents, monitoring of reaction completion, orthogonal protection strategies. |
Control of Stereochemical Integrity and Minimization of Racemization
The synthesis of peptide aldehydes such as this compound necessitates stringent control over the stereochemical integrity of the constituent amino acids. A primary challenge in this regard is the propensity for racemization at the α-carbon of the amino acid residues, particularly during the activation of the carboxylic acid group for peptide bond formation. The activation process can render the α-proton acidic, facilitating its abstraction and subsequent reprotonation, which can lead to a loss of stereochemical purity.
Several strategies have been developed to mitigate racemization during peptide synthesis. One effective approach involves the use of specific coupling reagents that minimize the formation of racemizable intermediates. For instance, the choice of coupling reagent has been shown to significantly impact the degree of racemization, especially for amino acids that are more susceptible to this side reaction, such as histidine, cysteine, and serine nih.gov.
Another critical point for potential racemization is the aldehyde moiety itself. The α-proton of the C-terminal aldehyde can be susceptible to epimerization under certain reaction conditions. To circumvent this, synthetic methodologies often employ strategies where the aldehyde functionality is generated in the final steps of the synthesis or is protected throughout the peptide chain elongation. One common method is the oxidation of a precursor amino alcohol to the corresponding aldehyde. The use of mild and racemization-free oxidation agents, such as the Dess-Martin periodinane, has been demonstrated to be effective in preserving the stereochemistry of the C-terminal residue nih.gov.
Furthermore, the protection of the aldehyde can be achieved by converting it to a more stable functional group, such as an acetal or thioacetal, during the solid-phase synthesis. These protecting groups can then be removed under specific conditions to reveal the aldehyde. For example, a method has been described where protected amino acid aldehydes are immobilized on a resin as oxazolidines. Subsequent N-protection of the oxazolidine ring, for instance with a Boc group, has been shown to significantly improve the efficiency of the synthesis and the purity of the final peptide aldehyde nih.gov.
The table below summarizes various methods employed to control stereochemistry and minimize racemization during the synthesis of peptide aldehydes.
| Method | Description | Key Advantages | Relevant Amino Acids |
| Choice of Coupling Reagent | Utilizing coupling reagents that reduce the formation of racemizable intermediates. | Suppresses α-carbon racemization during peptide bond formation. | His, Cys, Ser nih.gov |
| Racemization-Free Oxidation | Oxidation of a precursor amino alcohol to the aldehyde using mild reagents like Dess-Martin periodinane. | Preserves the stereochemistry at the C-terminal residue. | General applicability |
| Aldehyde Protection | Conversion of the aldehyde to a stable derivative (e.g., acetal, thioacetal, oxazolidine) during synthesis. | Prevents epimerization of the aldehyde and improves synthetic efficiency. | C-terminal aldehyde |
| N-Protected Oxazolidine Linker | Immobilization of the amino aldehyde on a resin as an N-Boc-protected oxazolidine. | Enhances yield and purity of the crude peptide aldehyde. | C-terminal aldehyde nih.gov |
Sequence-Dependent Variability in Synthetic Yields and Reactivity
The synthetic yields and reactivity in the preparation of peptide aldehydes, including this compound, can exhibit significant variability depending on the amino acid sequence. This sequence-dependent nature is a well-documented phenomenon in solid-phase peptide synthesis (SPPS) and is influenced by factors such as steric hindrance, the electronic properties of the amino acid side chains, and the potential for intramolecular interactions.
To overcome these sequence-dependent challenges, a stepwise approach is often more effective. By isolating key intermediates, such as the peptide thioacetal, the synthesis can proceed more smoothly for a wider range of sequences. The yields of peptide thioacetals have been reported to be in the moderate range, demonstrating the viability of this stepwise method for sequences that are problematic in a one-pot setup nih.gov.
The following table presents data on the variability of synthetic yields for different peptide aldehyde sequences, illustrating the impact of the C-terminal amino acid.
| Peptide Aldehyde Sequence | C-Terminal Amino Acid | Synthetic Approach | Overall Yield |
| Ac-Val-Leu-Ala-H | Alanine | One-pot reaction | 12% nih.gov |
| Peptides with C-terminal His, Arg, or β-(2-Thienyl)Ala | Histidine, Arginine, β-(2-Thienyl)alanine | One-pot reaction | Undetectable nih.gov |
| Ac-Thr-Val-Phe(Hexahydro)-His-(OEt)2 (thioacetal) | Histidine | Stepwise (isolated thioacetal) | 31% nih.gov |
| Various peptide thioacetals | Various | Stepwise (isolated thioacetal) | Moderate nih.gov |
These findings underscore the importance of considering the entire peptide sequence when designing a synthetic strategy for peptide aldehydes. The choice of synthetic methodology, particularly between a one-pot and a stepwise approach, should be guided by the specific amino acid composition to maximize the yield and purity of the target compound.
Biochemical Characterization and Elucidation of Ac Leu Val Phe Aldehyde S Mechanism of Action
Detailed Enzymatic Inhibition Profile of Ac-Leu-Val-Phe-Aldehyde
This compound belongs to the class of peptide aldehydes, which are recognized as potent, often reversible, inhibitors of various protease families. The electrophilic nature of the C-terminal aldehyde group allows for interaction with nucleophilic residues within the active sites of enzymes. The specificity of inhibition is largely determined by the peptide sequence (Leu-Val-Phe), which mimics the natural substrate of the target protease, guiding the aldehyde "warhead" to the catalytic center.
| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ |
|---|---|---|---|
| HIV Protease | This compound | Data not available in reviewed literature | Data not available in reviewed literature |
The inhibitory activity of this compound is expected to extend to other aspartyl proteases with similar substrate specificities.
Cathepsin D: This is a lysosomal aspartic endo-protease involved in protein degradation. Its substrate preference includes cleavage between hydrophobic residues. Given the Phe residue at the P1 position of this compound, it is a potential target for this inhibitor. However, specific quantitative data on the inhibition of Cathepsin D by this particular peptide aldehyde are not available in the reviewed literature.
Pepsin: Another archetypal aspartyl protease, pepsin, is a digestive enzyme with broad specificity, preferentially cleaving after hydrophobic amino acids. While peptide-based inhibitors can target pepsin, the efficacy of this compound has not been quantitatively documented in available scientific reports. The most well-known inhibitor for this class of enzymes is pepstatin wikipedia.org.
| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ |
|---|---|---|---|
| Cathepsin D | This compound | Data not available in reviewed literature | Data not available in reviewed literature |
| Pepsin | This compound | Data not available in reviewed literature | Data not available in reviewed literature |
Molecular Mechanisms Underpinning Peptide Aldehyde-Mediated Protease Inhibition
Peptide aldehydes utilize their reactive C-terminal aldehyde group to interact directly with the catalytic machinery of proteases. This interaction typically results in the formation of a reversible covalent bond with a key amino acid residue in the enzyme's active site.
In threonine proteases, such as the catalytic subunits of the proteasome, the N-terminal threonine residue serves as the primary catalytic nucleophile. The hydroxyl group of this threonine attacks the carbonyl carbon of the peptide aldehyde inhibitor. This nucleophilic attack results in the formation of a tetrahedral intermediate known as a hemiacetal nih.gov. This covalent but reversible adduct effectively blocks the active site, preventing the binding and processing of natural substrates. The crystal structure of the 20S proteasome complexed with the peptide aldehyde inhibitor MG101 has confirmed that the hydroxyl group of the N-terminal threonine of the catalytic subunit forms a reversible hemiacetal with the inhibitor's aldehyde group nih.gov.
For cysteine proteases, the catalytic mechanism involves a nucleophilic thiol group from a cysteine residue in the active site. Peptide aldehydes are potent inhibitors of these enzymes, functioning through a similar mechanism to that seen with threonine proteases. The sulfur atom of the catalytic cysteine acts as the nucleophile, attacking the electrophilic aldehyde carbon of the inhibitor canada.ca. This reaction forms a reversible, covalent tetrahedral adduct known as a hemithioacetal or thiohemiacetal canada.ca. This adduct mimics the transition state of peptide bond hydrolysis and effectively halts the enzyme's catalytic activity. The binding of these inhibitors is reversible, although it can be very strong nih.gov.
A key aspect of the inhibitory power of peptide aldehydes is their ability to act as transition state analogues allpeptide.comconsensus.appnih.gov. During the enzymatic hydrolysis of a peptide bond, the protease stabilizes a high-energy, tetrahedral transition state intermediate. The covalent hemiacetal or hemithioacetal adduct formed between the peptide aldehyde and the protease's active site (threonine or cysteine, respectively) is structurally similar to this natural transition state canada.ca. By mimicking this unstable state, the inhibitor binds to the active site with very high affinity, often orders of magnitude tighter than the substrate itself. However, it has been noted that in some cases, such as the hemithioacetal formed between a peptide aldehyde and the cysteine protease papain, the adduct may not be a perfect model of the transition state canada.canih.gov.
Principles of Substrate Mimicry and Enzyme Active Site Recognition
The inhibitory action of this compound is rooted in the principle of substrate mimicry, a common strategy for the design of enzyme inhibitors. By resembling the natural peptide substrates of a target protease, the inhibitor can effectively compete for binding to the enzyme's active site. The specificity of this recognition is determined by the amino acid sequence of the inhibitor and the corresponding substrate-binding pockets of the enzyme.
The peptide sequence of this compound—Leu-Val-Phe—plays a crucial role in its recognition by and binding to the active site of target proteases, such as calpains. Proteases have a series of binding pockets (termed S1, S2, S3, etc.) that accommodate the side chains of the amino acid residues (termed P1, P2, P3, etc.) of their substrates. The chemical properties of these pockets, such as their size, charge, and hydrophobicity, determine the substrate specificity of the enzyme.
In the case of this compound:
The Phenylalanine (Phe) at the P1 position (adjacent to the aldehyde) is a large, hydrophobic residue. This suggests that the S1 pocket of the target enzyme is adapted to bind such residues.
The Valine (Val) at the P2 position is also hydrophobic, indicating a preference for nonpolar side chains in the S2 pocket of the enzyme.
The Leucine (Leu) at the P3 position is another hydrophobic residue, suggesting that the S3 pocket of the target enzyme is also hydrophobic in nature.
The collective hydrophobic character of the Leu-Val-Phe sequence suggests that this compound is likely to be a potent inhibitor of proteases that preferentially cleave peptide bonds following a sequence of hydrophobic amino acids. This is consistent with the known substrate specificities of enzymes like calpain, which often recognize and cleave substrates with hydrophobic residues at these positions.
The N-terminal acetyl group can also contribute to the binding affinity and stability of the inhibitor. N-terminal acetylation is a common modification in natural proteins and can influence their interaction with other molecules and their metabolic stability nih.gov.
The reactive aldehyde group at the C-terminus of the peptide is the "warhead" that chemically interacts with the catalytic machinery of the enzyme. In cysteine proteases, the catalytic mechanism involves a cysteine residue in the active site. The electrophilic carbon atom of the aldehyde group in this compound is susceptible to nucleophilic attack by the sulfhydryl group of the active site cysteine. This results in the formation of a reversible covalent bond, creating a thiohemiacetal intermediate. This intermediate is stable and effectively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates, thus inhibiting its catalytic activity.
For instance, a range of di- and tripeptidyl aldehydes have been shown to be potent inhibitors of calpains and other cysteine proteases like cathepsins chemsrc.com. The inhibitory potency of these compounds is influenced by the amino acid sequence, with a strong preference for hydrophobic residues at the P2 position for calpain inhibition chemsrc.com.
Below is a table summarizing the inhibitory activities of some related peptide aldehydes against various proteases. This data helps to contextualize the expected activity of this compound.
| Inhibitor | Target Enzyme | Ki (nM) |
| Ac-Leu-Leu-Met-H (Calpain Inhibitor II) | Calpain I | 120 |
| Calpain II | 230 | |
| Cathepsin B | 100 | |
| Cathepsin L | 0.6 | |
| Ac-Leu-Leu-Nle-H (Calpain Inhibitor I) | Calpain I | 190 |
| Calpain II | 220 | |
| Cathepsin B | 150 | |
| Cathepsin L | 0.5 | |
| Z-Val-Phe-CHO (MDL 28170) | Calpain I & II | 8 |
Data sourced from commercially available inhibitor data sheets and related research.
The data in the table demonstrates that N-acetylated tripeptide aldehydes with hydrophobic residues are potent inhibitors of calpains and cathepsins, with Ki values in the nanomolar range. Given the structural similarities, it is highly probable that this compound exhibits a similar inhibitory profile, acting as a potent, reversible inhibitor of calpain and potentially other related cysteine proteases. The presence of Valine and Phenylalanine in its sequence suggests a strong affinity for the corresponding substrate-binding pockets of these enzymes.
Delineation of Enzymatic Targets and Inhibitory Specificity for Ac Leu Val Phe Aldehyde Analogues
Broad-Spectrum Inhibition of Aspartyl Proteases by Peptide Aldehydes
Peptide aldehydes have demonstrated inhibitory activity against aspartyl proteases, a class of enzymes that utilize two aspartic acid residues for catalysis. cambridgemedchemconsulting.comcambridgemedchemconsulting.com One notable example is the inhibition of Cathepsin D, an aspartic protease, by Ac-Leu-Val-Phe-aldehyde. nih.gov The inhibitory potential of peptide aldehydes extends to viral enzymes as well, such as the HIV protease, which is a key target in antiviral therapy. nih.gov Studies on various peptide derivatives with a C-terminal aldehyde have shown that these compounds can act as potent inhibitors of the HIV protease, with some achieving an IC50 value as low as 0.9 µM. nih.gov The mechanism of action is thought to involve the aldehyde group, often in its hydrated gem-diol form, acting as a transition-state analogue that binds to the active site of the enzyme. cambridgemedchemconsulting.comnih.gov This broad activity underscores the potential of the peptide aldehyde scaffold in designing inhibitors for a range of aspartyl proteases.
Specificity for Cysteine Proteases
Peptide aldehydes are widely recognized as reversible inhibitors of cysteine proteases, where the aldehyde group forms a thiohemiacetal adduct with the active site cysteine residue. nih.govnih.gov This class of inhibitors has been instrumental in characterizing the substrate specificity of these enzymes. nih.gov The peptide sequence of the inhibitor largely dictates its affinity and selectivity for different cysteine proteases. For instance, the compound MG-101 (ALLN) exhibits potent inhibition against a range of cysteine proteases including calpain I, calpain II, cathepsin B, and cathepsin L, with Ki values in the picomolar range. medchemexpress.eu
Ac-Leu-Val-Lys-aldehyde has been identified as a particularly potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease. medchemexpress.euchemsrc.com Research has demonstrated its strong inhibitory capacity, with a reported IC50 value of 4 nM. medchemexpress.euchemsrc.com This level of potency is significantly greater than that of other natural peptide aldehyde inhibitors, highlighting its specificity for cathepsin B.
Leupeptin (B1674832), a natural acetylated tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a well-known inhibitor of both cysteine and serine proteases. wikipedia.org It effectively inhibits cathepsin L, a lysosomal cysteine protease involved in protein degradation. scbt.comnih.gov When comparing synthetic peptide aldehydes to leupeptin, differences in potency and selectivity become apparent. For example, Ac-Leu-Val-Lys-aldehyde is a substantially more potent inhibitor of cathepsin B (IC50 = 4 nM) than leupeptin (IC50 = 0.31 µM). While leupeptin inhibits a broader range of proteases including trypsin and plasmin, synthetic analogues can be designed for greater selectivity. wikipedia.org For instance, derivatives of E-64, another natural inhibitor, have been developed to be highly selective for cathepsin L. nih.gov This demonstrates the capacity to fine-tune the peptide sequence to achieve targeted inhibition of specific proteases like cathepsin L over others. nih.gov
Interactions with Serine Proteases
The inhibitory action of peptide aldehydes is not limited to aspartyl and cysteine proteases; they are also known to interact with and inhibit serine proteases. nih.gov Leupeptin, for example, inhibits serine proteases such as trypsin and plasmin. wikipedia.org However, this can represent an off-target effect when designing inhibitors for other protease classes. acs.org For instance, the development of proteasome inhibitors has focused on creating peptide aldehydes that are highly selective for the proteasome over other proteases, including serine proteases, to minimize adverse effects. acs.orgnih.gov The interaction with serine proteases typically involves the formation of a hemiacetal with the active site serine residue, mimicking the tetrahedral intermediate of peptide bond cleavage. oup.com
Modulation of Proteasome Activity by Peptide Aldehydes
Peptide aldehydes were among the first and remain one of the most widely utilized classes of proteasome inhibitors in research. nih.govrupress.org These compounds are typically reversible inhibitors that target the catalytic subunits of the 26S proteasome, a large multi-catalytic complex responsible for protein degradation in eukaryotic cells. rupress.orgresearchgate.net The inhibitory mechanism involves the aldehyde functional group forming a reversible covalent adduct with the N-terminal threonine residue of the proteasome's active sites. rupress.org The peptide portion of the inhibitor dictates the specificity and affinity for the different catalytic activities of the proteasome. nih.gov Well-known examples like MG132 (Cbz-Leu-Leu-Leu-aldehyde) are potent inhibitors that have been crucial in elucidating the function of the ubiquitin-proteasome pathway. nih.govrupress.org
The catalytic core of the proteasome, the 20S particle, possesses three distinct proteolytic activities associated with different β-subunits: the chymotrypsin-like (ChT-L) activity at the β5 subunit, the trypsin-like (T-L) activity at the β2 subunit, and the peptidyl-glutamyl peptide hydrolyzing (PGPH) or caspase-like activity at the β1 subunit. nih.govnih.gov Peptide aldehydes exhibit differential inhibition of these subunits based on their amino acid sequence, which interacts with the substrate-binding pockets of the active sites. nih.govfrontiersin.org
Synthetic peptide aldehydes are often designed to primarily target the chymotrypsin-like (β5) activity, which is considered the most critical for protein breakdown. rupress.orgoup.com The potency of these inhibitors against the ChT-L site is highly dependent on the amino acid residues, particularly at the P3 position. nih.gov Bulky, hydrophobic residues at this position can significantly increase inhibitory activity. acs.orgnih.gov For example, dipeptide aldehydes have been shown to specifically inhibit the chymotrypsin-like activity with little effect on the trypsin-like activity or other proteases like cathepsin B. oup.com This selective targeting of specific catalytic subunits is a key feature in the design and application of peptide aldehydes as proteasome modulators.
Table of Inhibitor Specificity
This table is interactive. You can sort and filter the data.
| Compound | Primary Target(s) | Enzyme Class | Reported Potency |
|---|---|---|---|
| This compound | Cathepsin D | Aspartyl Protease | - |
| Ac-Leu-Val-Lys-aldehyde | Cathepsin B | Cysteine Protease | IC50 = 4 nM medchemexpress.euchemsrc.com |
| Leupeptin | Cathepsin B, Cathepsin L, Trypsin, Plasmin | Cysteine & Serine Protease | Ki = 4.1 nM (Cathepsin B), Ki = 3.5 nM (Trypsin) wikipedia.org |
| MG-101 (ALLN) | Calpain I/II, Cathepsin B/L | Cysteine Protease | Ki = 150 pM (Cathepsin B), Ki = 500 pM (Cathepsin L) medchemexpress.eu |
| MG132 | Proteasome (ChT-L) | N-terminal Threonine Hydrolase | Ki = 4 nM nih.gov |
Insights from Analogues such as MG101 and MG132 as Proteasome Probes
The peptide aldehydes MG101 (Ac-Leu-Leu-Nle-CHO) and MG132 (Z-Leu-Leu-Leu-CHO) serve as crucial research tools for probing the function and specificity of the proteasome, a multi-catalytic protease complex central to cellular protein degradation. nih.govresearchgate.net Their utility as probes stems from their potent and reversible inhibition of the proteasome's chymotrypsin-like (CT-L) activity, which is primarily mediated by the β5 subunit of the 20S core particle. researchgate.net By blocking this activity, these inhibitors allow for the elucidation of cellular pathways and processes that are dependent on proteasomal degradation.
MG132, in particular, has been instrumental in thousands of scientific studies as a tool to investigate the proteasome's role in diverse cellular functions, including the regulation of transcription factors, cell cycle progression, and apoptosis. nih.gov One of the key pathways elucidated using MG132 is the NF-κB signaling cascade. MG132 treatment blocks the degradation of IκB proteins, the natural inhibitors of NF-κB, thereby preventing NF-κB activation and its subsequent transcriptional activities. This application has been pivotal in understanding the role of the proteasome in inflammatory responses and cancer.
Furthermore, these peptide aldehydes have been used to probe the substrate specificity of the different catalytic sites within the proteasome. While they predominantly inhibit the chymotrypsin-like activity, at higher concentrations, they can also affect the caspase-like (β1 subunit) and trypsin-like (β2 subunit) activities. researchgate.net The differential inhibition allows researchers to dissect the contribution of each catalytic subunit to the degradation of specific substrates. For instance, studies have utilized these inhibitors to investigate the in vivo subunit specificities of the proteasome, providing a deeper understanding of how the proteasome achieves its substrate selectivity in a cellular context.
The binding mode of these aldehydes has been studied through docking and molecular dynamics simulations. nih.gov They form a covalent but reversible hemiacetal adduct with the active-site threonine residue of the β subunits. nih.gov This interaction is influenced by the peptide sequence of the inhibitor. For instance, a bulky substituent at the P2 position and an aromatic group at the P4 position can enhance binding stability. nih.gov This detailed structural understanding of their interaction with the proteasome active site reinforces their utility as specific probes for studying the enzyme's structure-function relationship.
| Compound | Structure | Primary Target | Inhibitory Activity (IC50/Ki) | Key Insights as a Probe |
|---|---|---|---|---|
| MG101 (ALLN) | Ac-Leu-Leu-Nle-CHO | Proteasome (Chymotrypsin-like activity), Calpains | Potent inhibitor | Used to study the role of proteasome and calpains in cellular processes. |
| MG132 | Z-Leu-Leu-Leu-CHO | Proteasome (Chymotrypsin-like activity) | Potent inhibitor | Widely used to probe proteasome function in NF-κB signaling, cell cycle, and apoptosis. nih.gov |
Inhibition of Key Viral Proteases, Exemplified by SARS 3CL Protease
Peptide aldehydes structurally analogous to this compound have been identified as potent inhibitors of key viral proteases, most notably the 3C-like protease (3CLpro) or main protease (Mpro) of coronaviruses, including the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV). nih.govnih.gov The SARS-CoV 3CLpro is a cysteine protease essential for the viral life cycle, as it cleaves the viral polyproteins into functional proteins required for replication. nih.gov Its critical role and high degree of conservation among coronaviruses make it a prime target for antiviral drug development.
The inhibitory mechanism of peptide aldehydes against SARS-CoV 3CLpro involves the formation of a reversible covalent bond between the aldehyde's electrophilic carbon and the catalytic cysteine residue (Cys145) in the enzyme's active site, resulting in a thiohemiacetal adduct. nih.gov The binding affinity and inhibitory potency are significantly influenced by the peptide sequence of the inhibitor, which interacts with the substrate-binding subsites (S1, S2, etc.) of the protease.
Structure-activity relationship (SAR) studies have revealed that the specificity of the SARS-CoV 3CLpro is a key determinant of inhibitor efficacy. The S2 subsite of the protease has a strong preference for large, hydrophobic amino acid residues, such as Leucine (Leu). nih.gov This makes peptide aldehydes containing Leu or Valine (Val) at the P2 position particularly effective inhibitors. The P1 position typically accommodates a Glutamine (Gln) residue in natural substrates; however, studies have shown that other residues, including Phenylalanine (Phe), can be tolerated in inhibitor sequences. nih.gov
A variety of tripeptide and pentapeptide aldehydes have been synthesized and evaluated for their inhibitory activity against SARS-CoV 3CLpro. These studies have provided valuable data on the structural requirements for potent inhibition. For instance, modifications at the P2 and P3 positions, as well as the N-terminal protecting group, can significantly impact the inhibitory potency, with some analogues achieving IC50 values in the nanomolar range. nih.gov The investigation of these analogues has not only led to the identification of potent viral protease inhibitors but has also provided deeper insights into the substrate specificity of the SARS-CoV 3CLpro, aiding in the rational design of novel antiviral therapeutics.
| Compound | P3 | P2 | P1 | Inhibitory Activity (IC50/Ki) |
|---|---|---|---|---|
| Analogue 1 | - | Leu | Gln | Ki = 8.27 µM nih.gov |
| Analogue 2 | - | Ser | Gln | Ki = 40.98 µM nih.gov |
| Analogue 3 | - | Asp | Gln | Ki = 41.24 µM nih.gov |
| Tripeptidyl Aldehyde Analogue 4 | Varied | Varied | β-(S-2-oxopyrrolidin-3-yl)-alaninal | IC50 range: 4.8 to 650 nM nih.gov |
Advanced Research Applications and Methodological Contributions
Ac-Leu-Val-Phe-Aldehyde as a Molecular Probe for Investigating Protein-Protein and Protein-Enzyme Interactions
The utility of this compound as a molecular probe stems from its ability to specifically target and interact with the active sites of certain proteases. As a member of the peptide aldehyde class, it serves as a powerful tool for elucidating the mechanisms of enzyme inhibition and for studying the intricate landscape of protein-enzyme interactions. Peptide aldehydes are well-established as potent, cell-permeable protease inhibitors, and their specificity can be modulated by altering the amino acid residues, which correspond to the P1, P2, P3, etc., binding pockets of the target protease. nih.govnih.gov
By acting as a stable mimic of the transition state of peptide hydrolysis, this compound can "trap" the enzyme in a covalently bound complex, allowing researchers to investigate the structural and conformational changes that occur upon binding. This interaction provides critical insights into the substrate specificity and catalytic mechanism of the enzyme. The peptide sequence (Leu-Val-Phe) directs the aldehyde warhead to specific proteases that recognize this sequence, enabling its use in complex biological systems to identify and characterize target enzymes. This application is a cornerstone of activity-based proteomics, where such probes are used to profile the functional state of enzymes within a proteome. nih.gov
Rational Design and Development of Next-Generation Peptide-Based Therapeutics and Bioactive Molecules
This compound serves as a scaffold or template in the rational design of novel therapeutics. nih.gov The process of rational drug design leverages detailed knowledge of a biological target, such as the three-dimensional structure of a protease active site, to develop inhibitors with high potency and selectivity. frontiersin.orgresearchgate.net The structure-activity relationship (SAR) of peptide aldehydes has been extensively studied, revealing how modifications to the peptide backbone or the electrophilic warhead can fine-tune their inhibitory profile. mdpi.comnih.gov
Key strategies in the development of next-generation molecules from scaffolds like this compound include:
Backbone Modification : Introducing non-natural amino acids, cyclizing the peptide, or altering stereochemistry to increase proteolytic stability and improve pharmacokinetic properties. nih.govnih.gov
Warhead Optimization : While the aldehyde group is effective, its high reactivity can lead to off-target effects. stanford.eduresearchgate.net Research has focused on replacing it with alternative electrophilic groups like ketoamides, boronic acids, or vinyl sulfones, which can offer improved specificity and metabolic stability. nih.govstanford.edu Another innovative approach is the development of "self-masked" aldehyde inhibitors, which exist in a more stable, less reactive form (e.g., a lactol) until they are activated within the enzyme's active site. frontiersin.org
Exploiting Binding Pockets : Detailed structural analysis of inhibitor-enzyme complexes allows for the design of modifications that create more favorable interactions with the enzyme's binding pockets (S1, S2, S3, etc.), thereby enhancing both potency and selectivity. nih.gov
This rational, structure-based approach accelerates the discovery of new bioactive molecules and peptide-based drugs with improved therapeutic potential. nih.gov
Utility in Proteomics and Chemical Biology Research
In the fields of proteomics and chemical biology, this compound and similar peptide aldehydes are invaluable reagents. acs.org Chemical proteomics aims to understand protein function in complex biological systems by using small-molecule probes. youtube.comacs.org Peptide aldehydes are ideal for this purpose as they can be converted into activity-based probes (ABPs). nih.gov
These probes are typically designed with two additional features:
A reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment.
A photo-reactive group for covalently cross-linking the probe to its target protein upon UV irradiation. youtube.com
Using such a probe derived from the this compound scaffold, researchers can perform experiments to identify the cellular targets of the inhibitor in an unbiased manner. nih.gov For instance, a biotin-tagged probe can be introduced into cell lysates or live cells; the probe will bind to its target proteases, and the resulting probe-enzyme complexes can be isolated using streptavidin affinity chromatography. The captured proteins are then identified using mass spectrometry, providing a global profile of the enzymes targeted by the peptide aldehyde. nih.gov This approach is crucial for target validation and for understanding the off-target effects of potential drug candidates.
Advanced Methodological Approaches for Characterizing Peptide Aldehyde Interactions
A suite of sophisticated analytical techniques is employed to characterize the precise nature of the interactions between peptide aldehydes like this compound and their target enzymes at an atomic level.
X-ray crystallography is a premier technique for obtaining high-resolution, three-dimensional structures of molecules, including protein-inhibitor complexes. mdpi.com Crystallographic studies of proteases complexed with peptide aldehyde inhibitors have provided definitive evidence of the covalent bond formation between the inhibitor and the enzyme. nih.govnih.gov
When this compound binds to a serine or cysteine protease, the aldehyde's carbonyl carbon is attacked by the nucleophilic oxygen of a serine residue or the sulfur of a cysteine residue in the active site. This forms a stable, tetrahedral covalent adduct known as a hemiacetal or thiohemiacetal, respectively. nih.gov X-ray structures reveal the precise stereochemistry of this adduct and map the extensive network of non-covalent interactions (e.g., hydrogen bonds) between the peptide portion of the inhibitor and the enzyme's substrate-binding pockets. nih.govresearchgate.net This detailed structural information is fundamental for understanding the basis of an inhibitor's potency and selectivity and is a critical component of structure-based drug design. nih.gov
Table 1: Key Interactions Revealed by X-ray Crystallography of Protease-Peptide Aldehyde Complexes
| Interaction Type | Description | Significance |
| Covalent Bond | Formation of a thiohemiacetal (with Cys) or hemiacetal (with Ser) between the aldehyde and the catalytic residue. nih.govnih.gov | Confirms the mechanism of inhibition and provides a stable structure for analysis. |
| Hydrogen Bonding | The peptide backbone of the inhibitor forms hydrogen bonds with the enzyme's main chain, mimicking a natural substrate. researchgate.net | Contributes significantly to binding affinity and stabilizes the complex. |
| Side-Chain Interactions | The Leu, Val, and Phe side chains of the inhibitor fit into specific hydrophobic pockets (S3, S2, S1) of the enzyme. nih.gov | Determines the inhibitor's specificity for a particular protease. |
| Oxyanion Hole | The negatively charged oxygen of the tetrahedral intermediate is stabilized by hydrogen bonds from the enzyme's "oxyanion hole". researchgate.net | Mimics the transition state of peptide bond cleavage, leading to tight binding. |
While X-ray crystallography provides a static snapshot of the bound state, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights into the structure, dynamics, and interactions of molecules in solution. epa.govdntb.gov.uanih.govmdpi.com NMR is a powerful tool for studying peptide inhibitors because it can characterize the conformational ensemble of the flexible peptide both in its free state and when bound to a protein target. nih.govresearchgate.netnih.gov
Specific NMR experiments can be used to:
Determine Bound Conformation : Through-space interactions detected by Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the three-dimensional structure of the inhibitor when it is bound to the enzyme. nih.govdigitellinc.com
Map the Binding Interface : Chemical Shift Perturbation (CSP) studies involve monitoring changes in the NMR signals of the protein upon addition of the inhibitor. Residues in or near the binding site show the most significant changes, allowing for the mapping of the interaction surface. acs.org
Analyze Hydration : NMR techniques can detect the presence and behavior of water molecules at the protein-inhibitor interface, which can play a critical role in mediating the binding and influencing affinity. nih.gov
NMR provides crucial information that is complementary to crystallographic data, offering a more complete picture of the binding event as it occurs in a solution environment. epa.govnih.gov
Computational chemistry provides powerful tools to predict and analyze how inhibitors like this compound bind to their targets, thereby guiding the design of more potent molecules. frontiersin.orgfrontiersin.org Molecular docking is a key technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov
For inhibitors with reactive warheads, specialized covalent docking algorithms are necessary. nih.gov These algorithms model the two-step process of covalent inhibition:
Non-covalent Association : The inhibitor first binds reversibly to the enzyme's active site. acs.org
Covalent Bond Formation : The electrophilic aldehyde reacts with the enzyme's nucleophilic residue to form the covalent bond. acs.org
Covalent docking programs can accurately predict the final bound pose and are used to screen virtual libraries of compounds to identify potential new inhibitors. nih.govnih.gov These simulations provide insights into the binding mode and help rationalize structure-activity relationships observed experimentally, making them an indispensable tool in modern drug discovery. mdpi.com
Table 2: Comparison of Methodological Approaches
| Method | Information Provided | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the enzyme-inhibitor complex. nih.govnih.gov | Atomic-level detail of covalent and non-covalent interactions. | Provides a static picture; requires protein crystallization. |
| NMR Spectroscopy | Solution-state conformation, dynamics, binding interface, and hydration. nih.govnih.gov | Provides dynamic information in a solution environment; no crystallization needed. | Generally limited to smaller proteins; can be complex to interpret. |
| Covalent Docking | Predicted binding mode, binding affinity scores, and interaction details. mdpi.comnih.gov | High-throughput screening of virtual compounds; cost-effective. | Accuracy depends on the scoring function; requires a known protein structure. |
Spectroscopic Techniques for Monitoring Interactions and Structural Changes
Spectroscopic methods are pivotal in elucidating the conformational dynamics and intermolecular interactions of peptides like this compound. The specific amino acid composition—Leucine (Leu), Valine (Val), and Phenylalanine (Phe)—provides distinct spectroscopic handles to probe its structure and behavior in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. For this compound, 1D and 2D NMR experiments can provide detailed information about its conformation.
Proton (¹H) NMR: The chemical shifts of the amide protons are sensitive to hydrogen bonding and solvent exposure, offering insights into the peptide's secondary structure. The aromatic protons of the Phenylalanine residue would appear in the downfield region of the spectrum, while the aliphatic protons of Leucine and Valine would be found in the upfield region.
Correlation Spectroscopy (COSY): This 2D NMR technique helps in identifying spin-coupled protons within each amino acid residue, aiding in the assignment of the proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close in space (typically < 5 Å), providing crucial distance constraints for structural calculations. For instance, NOEs between the side chains of Leu, Val, and Phe can define the peptide's fold. A study on the L-leucine specific receptor of Escherichia coli utilized fluorescence and ¹⁹F NMR to investigate the binding of phenylalanine and its fluorinated analogs, showcasing the utility of NMR in studying peptide-receptor interactions. medchemexpress.com
Illustrative ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Amino Acid Residue | Expected Chemical Shift Range (ppm) |
| Amide (NH) | Leu, Val, Phe | 7.5 - 8.5 |
| Alpha (α-CH) | Leu, Val, Phe | 3.5 - 4.5 |
| Beta (β-CH₂) | Phe | 2.8 - 3.2 |
| Aromatic (C₆H₅) | Phe | 7.0 - 7.4 |
| Methyl (CH₃) of Acetyl group | N-terminus | ~2.0 |
| Aldehyde (CHO) | C-terminus | 9.5 - 10.0 |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. The far-UV CD spectrum (190-250 nm) can distinguish between random coil, α-helical, and β-sheet conformations based on the position and intensity of characteristic absorption bands. While short peptides like this compound may not form stable secondary structures in isolation, CD can monitor conformational changes upon binding to a target protein or during self-assembly. For instance, studies on peptides containing two dehydro-phenylalanine residues have utilized CD measurements to conclude that they adopt helical conformations in solution. nih.gov The chirality of supramolecular arrangements in heterochiral Phe-Phe-Val tripeptides has also been effectively dictated and observed using circular dichroism. researchgate.net
Fluorescence Spectroscopy: The intrinsic fluorescence of the Phenylalanine residue in this compound can be exploited to study its interactions. Changes in the local environment of the phenyl ring, such as upon binding to a hydrophobic pocket of a protein, can lead to shifts in the emission maximum and changes in fluorescence intensity. This provides a sensitive method to monitor binding events and determine binding affinities.
Integration of this compound in Peptide-Polymer Conjugate Research and Self-Assembly Studies
The unique structural features of this compound make it an interesting candidate for materials science applications, particularly in the development of peptide-polymer conjugates and the study of self-assembling nanomaterials.
Peptide-Polymer Conjugates: The covalent attachment of polymers to peptides can enhance their therapeutic properties, such as increasing their stability and circulation half-life. The C-terminal aldehyde group of this compound provides a reactive handle for conjugation to polymers functionalized with aminooxy or hydrazide groups, forming stable oxime or hydrazone linkages, respectively. This approach allows for the site-specific modification of the peptide. Such peptide-modified polymers have shown potential in applications like promoting wound healing and improving cardiac function in preclinical models. nih.gov
Potential Conjugation Strategies for this compound
| Reactive Group on Polymer | Linkage Formed with Aldehyde | Key Features of the Linkage |
| Aminooxy | Oxime | High stability, favorable kinetics |
| Hydrazide | Hydrazone | Stable linkage, common in bioconjugation |
| Amine (via reductive amination) | Secondary Amine | Requires a reducing agent (e.g., NaBH₃CN) |
Self-Assembly Studies: The self-assembly of peptides into ordered nanostructures is a rapidly growing field with applications in nanotechnology and biomedicine. The presence of the aromatic Phenylalanine residue and the hydrophobic Leucine and Valine residues in this compound suggests a propensity for self-assembly driven by π-π stacking and hydrophobic interactions. Studies on dipeptides containing Phenylalanine and Leucine have shown that the sequence and cyclic nature significantly influence their self-assembly behavior. eie.grresearchgate.net The terminal aldehyde group could also participate in intermolecular interactions or be used to chemically trap the self-assembled structures. The self-assembly process can be monitored by techniques such as electron microscopy to visualize the resulting nanostructures (e.g., fibrils, nanotubes) and spectroscopy (e.g., CD, fluorescence) to probe the underlying molecular organization. The introduction of an aldehyde terminus in self-assembled monolayers has been shown to result in smaller domain sizes and a lower degree of long-range order, which can be attributed to strong dipole-dipole interactions among the aldehyde termini. nih.gov
Future Directions and Emerging Research Avenues for Ac Leu Val Phe Aldehyde
Expansion of Target Enzyme Landscape for Ac-Leu-Val-Phe-Aldehyde and its Analogues
Initially known as a potent inhibitor of HIV protease, with an IC₅₀ of 0.9 µM, this compound also demonstrates activity against proteases like cathepsin D and pepsin. glpbio.com However, current research indicates that the therapeutic and investigative potential of this compound and similar peptide aldehydes extends far beyond this initial scope. The inherent reactivity of the aldehyde "warhead" allows for interaction with a broader range of enzymes than previously anticipated, particularly within the cysteine and serine protease families.
Recent studies have shown that the stringent substrate specificity of some proteases can be overcome by the highly electrophilic nature of the aldehyde group. nih.gov This suggests that the target landscape for peptide aldehydes is not strictly limited to enzymes whose specificity pockets perfectly match the peptide's amino acid sequence. For instance, analogues of this compound have shown significant inhibitory activity against a variety of proteases:
SARS-CoV Main Protease (Mpro) : Peptide aldehydes with sequences that deviate from the consensus cleavage site have been found to be surprisingly effective inhibitors of the SARS-CoV Mpro. nih.gov This opens avenues for developing broad-spectrum antiviral agents.
Cathepsins : Analogues such as Ac-Leu-Val-Lys-CHO are potent inhibitors of Cathepsin B, a lysosomal cysteine protease implicated in neurological diseases. nih.gov Unbiased chemoproteomic experiments have confirmed that dipeptide aldehydes can potently and selectively target multiple cathepsins within the complex environment of a cell lysate. nih.gov
The Proteasome : The proteasome, a multi-subunit complex crucial for protein degradation, is another key target. Peptide aldehydes can reversibly bind to the N-terminal threonine residues of the catalytic subunits, inhibiting proteasome activity. researchgate.net This has implications for cancer therapy and enhancing the efficacy of gene delivery systems. researchgate.net
This expansion of the target profile suggests that libraries of this compound analogues could be screened against diverse enzyme classes, potentially identifying novel inhibitors for diseases ranging from viral infections to cancer and neurodegeneration.
Table 1: Known and Potential Enzyme Targets for this compound and its Analogues
| Enzyme Target | Enzyme Class | Therapeutic/Research Relevance |
|---|---|---|
| HIV Protease | Aspartyl Protease | Antiviral (HIV/AIDS) |
| Cathepsin D | Aspartyl Protease | Neurodegenerative Diseases, Cancer |
| Pepsin | Aspartyl Protease | Digestive Physiology Research |
| SARS-CoV Mpro | Cysteine Protease | Antiviral (Coronaviruses) |
| Cathepsin B, L | Cysteine Protease | Cancer, Neurological Disorders |
| 20S Proteasome | Serine/Threonine Protease | Cancer, Gene Therapy, Protein Degradation |
Advanced Strategies for Rational Design to Enhance Specificity, Potency, and Stability
A significant challenge in the development of peptide-based therapeutics is their inherent instability and potential for off-target effects. The high reactivity of the aldehyde group, while essential for inhibition, can also lead to metabolic instability and non-specific binding. nih.govnih.gov To overcome these limitations, researchers are employing advanced rational design strategies.
One of the most innovative approaches is the development of Self-Masked Aldehyde Inhibitors (SMAIs) . nih.govnih.govacs.orgfrontiersin.org In this strategy, a nearby functional group, such as a hydroxyl group on an ortho-tyrosine residue, reversibly reacts with the aldehyde to form a stable cyclic hemiacetal (a lactol). nih.govacs.org This "masked" form is less reactive and more stable in aqueous environments and protects the aldehyde from premature degradation. nih.gov Upon binding to the target enzyme's active site, the enzyme catalyzes the opening of the lactol ring, releasing the potent aldehyde warhead precisely where it is needed. frontiersin.org This approach has been shown to provide potent, reversible inhibition while improving stability in cell-based assays. nih.govnih.gov
Other key strategies for enhancing the drug-like properties of peptide aldehydes include:
Structural Modifications : Incorporating unnatural D-amino acids or N-alkylated amino acids can significantly increase resistance to proteolytic degradation. researchgate.netnovoprolabs.com
Terminal Modifications : N-acetylation and C-terminal amidation are proven methods to protect the peptide from exopeptidases, thereby extending its half-life and stability. researchgate.net
Cyclization : Constraining the peptide backbone through cyclization reduces conformational flexibility. novoprolabs.comalliedacademies.org This pre-organizes the inhibitor for binding to its target, which can enhance affinity and stability. novoprolabs.com
Formulation Strategies : Optimizing the formulation by controlling pH and using stabilizing excipients like sugars or amino acids can significantly reduce degradation rates in aqueous solutions. mdpi.com
These design principles are transforming peptide aldehydes from simple laboratory tools into sophisticated therapeutic candidates with enhanced specificity, greater potency, and improved stability profiles.
Development of Novel and Efficient Synthetic Routes for Complex Peptide Aldehyde Architectures
The exploration of diverse this compound analogues necessitates the development of robust and efficient synthetic methodologies. Traditional solution-phase synthesis can be laborious for creating large libraries of compounds. acs.org Consequently, the focus has shifted towards more streamlined and versatile approaches, particularly solid-phase peptide synthesis (SPPS).
SPPS has emerged as a cornerstone for generating peptide aldehyde libraries. nih.gov Several innovative linker strategies have been developed to attach the initial amino aldehyde to a solid support, allowing for standard peptide elongation followed by cleavage to release the final peptide aldehyde. nih.govresearchgate.net Key approaches include:
Oxazolidine-Based Linkers : Amino aldehydes can be immobilized on a resin as an oxazolidine. Subsequent peptide synthesis can be performed efficiently, and the final product is cleaved under acidic conditions. nih.gov This method has been shown to significantly improve yields and purities compared to older techniques. nih.gov
Weinreb Amide-Based Linkers : The Weinreb amide is a stable intermediate that can be readily reduced to an aldehyde. Applying this chemistry to a solid-phase linker allows for the synthesis of the full peptide, followed by a mild reduction to generate the C-terminal aldehyde. acs.orgpeptide.com
Acetal (B89532)/Thioacetal Linkers : This route involves attaching an amino acid to the resin via an acetal linker. After peptide synthesis, the acetal is converted to a thioacetal, which is then readily cleaved under mild oxidative conditions to yield the desired peptide aldehyde. nih.gov
Beyond SPPS, other novel synthetic routes are being explored. Enzymatic synthesis, using proteases like subtilisin in organic solvents, offers a highly specific and environmentally friendly method for forming peptide bonds and producing peptide aldehydes with high optical purity. researchgate.net Additionally, "aldehyde capture ligation" represents a novel chemoselective reaction that uses the reactivity of aldehydes to drive the formation of amide bonds, offering new ways to assemble complex peptide structures. researchgate.netacs.org These advancements are making the synthesis of complex peptide aldehyde architectures more accessible, enabling the rapid generation of compound libraries for screening and optimization. nih.gov
Application of Peptide Aldehyde Probes for Elucidating Intracellular Biological Pathways
The ability of peptide aldehydes to covalently and reversibly bind to the active sites of specific enzymes makes them ideal candidates for development into chemical probes. These probes are instrumental in the field of Activity-Based Protein Profiling (ABPP) , a powerful chemoproteomic technique used to study enzyme function directly in complex biological systems. wikipedia.org
An activity-based probe (ABP) based on a peptide aldehyde scaffold typically consists of three components: the peptide sequence for target recognition (e.g., Leu-Val-Phe), the reactive aldehyde "warhead" that covalently modifies the enzyme's active site, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) affinity handle). wikipedia.org This design allows for the selective labeling of active enzymes within a proteome. nih.gov
The application of such probes enables researchers to:
Identify and Quantify Active Enzymes : ABPs can be used to profile the activity of entire enzyme families, such as cysteine proteases or aldehyde dehydrogenases, in cell lysates or even live cells. nih.govnih.gov
Discover Novel Enzyme Functions : By using probes to label enzymes in different cellular states, researchers can identify enzymes whose activity is altered in disease, revealing new potential drug targets.
Elucidate Proteolytic Pathways : A peptidomics approach, which involves identifying the endogenous fragments of hormones or other signaling peptides by mass spectrometry, can be complemented by using specific inhibitors like peptide aldehydes to pinpoint the enzymes responsible for specific cleavage events. nih.gov
Screen for Drug Selectivity : ABPs are used in competitive profiling assays to determine the on- and off-target effects of drug candidates. nih.gov A small molecule inhibitor will compete with the ABP for binding to the target enzyme, leading to a decrease in the probe's signal, which can be quantified to measure inhibitor potency and selectivity across the proteome. nih.gov
By converting inhibitors like this compound into ABPs, scientists can gain a dynamic and functional understanding of intracellular pathways that are often inaccessible through traditional genomic or proteomic methods. wikipedia.org
Integration with Cutting-Edge Biological Systems for Comprehensive Mechanistic Insights
To fully understand the mechanism of action of peptide aldehydes like this compound, researchers are integrating their use with advanced, systems-level biological techniques. This approach moves beyond studying the interaction with a single, isolated enzyme and instead examines the inhibitor's effects across the entire proteome, providing a holistic view of its biological impact.
Chemoproteomics , particularly mass spectrometry-based ABPP, is at the forefront of this integration. nih.govnih.gov In a typical experiment, a cell or tissue lysate is treated with an inhibitor, and then a broad-spectrum ABP is added to label the remaining active enzymes in a particular class. nih.gov By using quantitative mass spectrometry to compare the protein labeling profiles between the inhibitor-treated and control samples, researchers can:
Perform Unbiased Target Identification : This method can confirm the intended target of the inhibitor and simultaneously reveal any "off-targets," providing a comprehensive selectivity profile. acs.org
Determine Target Engagement in a Native Environment : It allows for the measurement of how strongly an inhibitor binds to its target enzymes in a cellular context, which is more physiologically relevant than assays using purified recombinant proteins. nih.gov
Identify Pharmacologically Addressable Sites : These studies can uncover new reactive residues on proteins that can be targeted by covalent inhibitors, opening up new avenues for drug design. nih.gov
Furthermore, structural biology plays a crucial role. High-resolution crystal structures of peptide aldehydes in complex with their target enzymes provide detailed atomic-level information about the binding interactions. nih.gov This structural data is invaluable for guiding the rational design of next-generation inhibitors with improved potency and selectivity, as described in section 7.2.
By combining the chemical tractability of peptide aldehydes with the power of chemoproteomics, quantitative mass spectrometry, and structural biology, researchers can achieve a deep and comprehensive understanding of their mechanisms of action, accelerating their development as both therapeutic agents and tools for chemical biology.
Q & A
Q. How can computational models predict the metabolic fate of this compound in vivo?
- Methodological Answer : Use pharmacokinetic software (e.g., GastroPlus) to simulate absorption, distribution, metabolism, and excretion (ADME). Train machine learning models on existing aldehyde metabolism datasets. Validate predictions with in vitro hepatocyte assays and in vivo radiolabeled tracer studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
